N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-29-19-11-16(12-20(30-2)22(19)31-3)23(28)27(14-15-7-5-4-6-8-15)24-26-18-10-9-17(25)13-21(18)32-24/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTBNBBBFXPXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps :
Starting Materials: The synthesis begins with 2-amino-5-fluorobenzothiazole and 3,4,5-trimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Coupling Reaction: The benzothiazole derivative is coupled with the benzoyl chloride derivative to form the desired product.
Purification: The crude product is purified using column chromatography to obtain the final compound in high yield and purity.
Chemical Reactions Analysis
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications :
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Pharmacology: It is investigated for its anti-inflammatory properties and potential as a therapeutic agent for inflammatory diseases.
Industry: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets . The compound is known to inhibit key enzymes and proteins involved in cellular proliferation and inflammation. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and Bax.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the benzothiazole ring and the N-benzyl group influence melting points, solubility, and spectral characteristics. Key examples include:
Insights :
- Fluorine vs. Chlorine/CF₃ : Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to bulkier substituents like CF₃ or Cl .
Cytotoxic and Enzyme Inhibitory Activity
- BTA (6-CF₃ Analogue) : Exhibited the highest CK-1δ inhibitory activity (pIC₅₀ = 7.8) in its series, attributed to the trifluoromethyl group’s strong electron-withdrawing effects enhancing target binding .
- Schiff Base Derivatives (): Replacing a benzylideneamino group with 3,4,5-trimethoxybenzamide increased cytotoxicity (e.g., IC₅₀ = 0.353 μM against HCT116 cells), highlighting the scaffold’s role in bioactivity .
SAR Trends :
Biological Activity
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 366.42 g/mol. The presence of the fluorine atom and the benzothiazole moiety are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₂O₃S |
| Molecular Weight | 366.42 g/mol |
| Melting Point | Not specified |
| LogP | Not specified |
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study involving a series of benzothiazole derivatives demonstrated effective anticonvulsant activity in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . These results suggest that this compound may also possess similar properties.
Antimicrobial and Antifungal Activity
The compound has been evaluated for its antimicrobial and antifungal properties. Preliminary studies indicate that certain benzothiazole derivatives can inhibit the growth of various pathogenic microorganisms. This activity is attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways.
Inhibition of Enzymatic Activity
This compound may inhibit specific enzymes crucial for bacterial survival. For example, it has been suggested that compounds in this class can inhibit DprE1, an enzyme vital for Mycobacterium tuberculosis. This mechanism highlights its potential as an anti-tubercular agent.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells:
- Enzyme Inhibition : By binding to active sites of enzymes like DprE1.
- Cell Membrane Disruption : Affecting the integrity and function of microbial membranes.
- Neurotransmitter Modulation : Potentially influencing neurotransmitter systems involved in seizure activity.
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- Study on Anticonvulsant Activity : A series of synthesized benzothiazole derivatives were tested for anticonvulsant effects in animal models. The results showed significant reductions in seizure duration and frequency .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of similar compounds indicated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
